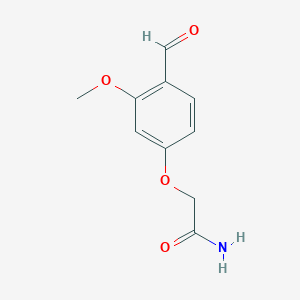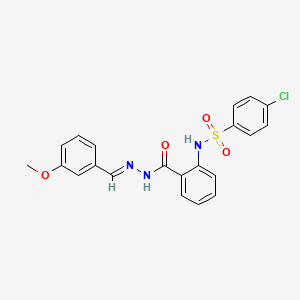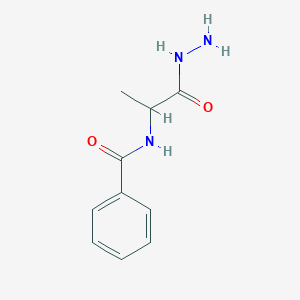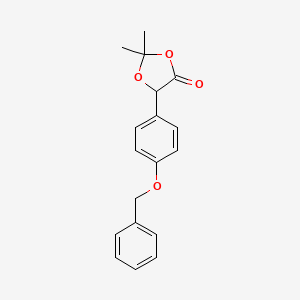![molecular formula C14H12N4O4 B12002215 2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)
2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrophenoxy group and a pyridinylmethylidene moiety, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves a multi-step process:
-
Formation of 2-(2-nitrophenoxy)acetohydrazide: : This initial step involves the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
-
Condensation Reaction: : The hydrazide is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product, 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate.
-
Substitution: : The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, chromium trioxide
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
-
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine: : Explored as a potential drug candidate due to its unique structure and reactivity.
-
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenoxy group and pyridinylmethylidene moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-nitrophenoxy)acetohydrazide: Lacks the pyridinylmethylidene moiety, resulting in different reactivity and applications.
N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide:
Uniqueness
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the combination of the nitrophenoxy and pyridinylmethylidene groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C14H12N4O4 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-(2-nitrophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-5-7-15-8-6-11)10-22-13-4-2-1-3-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
InChI-Schlüssel |
XPVPRNSITMKBHS-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)
![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)



![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)





![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
